molecular formula C19H19FN2O2 B4136872 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazole

3-(4-fluorophenyl)-5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazole

Cat. No. B4136872
M. Wt: 326.4 g/mol
InChI Key: CQVCZJWMQNCECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazole is not fully understood. However, it has been reported to act on the central nervous system by inhibiting the release of pro-inflammatory cytokines, which are responsible for inflammation and pain. It has also been reported to modulate the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazole has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory markers such as TNF-α and IL-6 in animal models. It has also been reported to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazole in lab experiments is its potential to exhibit various pharmacological activities. It has also been reported to have low toxicity and high bioavailability. However, one of the limitations is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are various future directions for the research on 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazole. One of the potential areas of research is its use as an antidepressant and anticonvulsant agent. It can also be studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research can also be conducted to improve its solubility and bioavailability, which may enhance its efficacy in pharmacological applications.
Conclusion:
In conclusion, 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It has been synthesized using various methods and has been reported to exhibit various pharmacological activities. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.

Scientific Research Applications

3-(4-fluorophenyl)-5-(4-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities such as anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use as an antidepressant and anticonvulsant agent.

properties

IUPAC Name

1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-3-19(23)22-18(14-6-10-16(24-2)11-7-14)12-17(21-22)13-4-8-15(20)9-5-13/h4-11,18H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVCZJWMQNCECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhodblock 1b

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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